Conformational Rigidity as a Bioisostere of Ortho-Substituted Phenyl Rings
The 2-aza-BCH scaffold is a validated saturated bioisostere for ortho-substituted phenyl rings, a property confirmed by matched pair analysis. This scaffold offers conformational rigidity and improved physicochemical properties compared to its flat aromatic counterparts, providing a more defined and predictable binding geometry [1]. This is a class-level inference for the target compound.
| Evidence Dimension | Conformational Rigidity and Bioisosteric Replacement Potential |
|---|---|
| Target Compound Data | Validated as a saturated bioisostere for ortho-substituted phenyl rings |
| Comparator Or Baseline | Ortho-substituted phenyl ring (flat, aromatic system) |
| Quantified Difference | Not available; qualitative assessment of improved physicochemical properties |
| Conditions | Matched pair analysis as described in Denisenko et al. (2020) |
Why This Matters
For procurement, this provides a scientifically validated reason to select this compound for scaffold-hopping campaigns aiming to improve drug-like properties without losing target engagement.
- [1] Denisenko, A., et al. (2020). Saturated Bioisosteres of ortho-Substituted Benzenes. Angewandte Chemie International Edition, 59(38), 16497-16501. View Source
